molecular formula C8H10F2N2O2 B13902841 Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate

Cat. No.: B13902841
M. Wt: 204.17 g/mol
InChI Key: SLUICMDFGTVOEB-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a difluoromethyl group at the 1-position, a methyl group at the 3-position, and an ethyl ester at the 4-position of the pyrazole ring. This compound belongs to a broader class of pyrazole-based molecules widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric properties. The difluoromethyl substituent introduces unique physicochemical characteristics, such as enhanced metabolic stability and lipophilicity, compared to non-fluorinated or fully fluorinated analogues .

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

ethyl 1-(difluoromethyl)-3-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-12(8(9)10)11-5(6)2/h4,8H,3H2,1-2H3

InChI Key

SLUICMDFGTVOEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C(F)F

Origin of Product

United States

Preparation Methods

Method 1: Acidification of Sodium Enolate of Alkyl Difluoroacetoacetate and Cyclization (WO2014120397A1)

This method involves four key steps:

  • Step 1: Formation of Sodium Enolate
    Alkyl difluoroacetoacetate is converted into its sodium enolate salt.

  • Step 2: Acidification Using In Situ Generated Carbonic Acid
    Carbon dioxide reacts with water to form carbonic acid, which acidifies the enolate salt, releasing the free alkyl difluoroacetoacetate (Formula VI-A).
    Yield: 75-80% after fractional distillation.

  • Step 3: Coupling with Trialkyl Orthoformate
    The purified alkyl difluoroacetoacetate is reacted with trialkyl orthoformate in the presence of excess acetyl anhydride, yielding an intermediate alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A).

  • Step 4: Ring Closure with Methylhydrazine
    The intermediate is reacted with methylhydrazine in a two-phase system (aqueous phase containing weak base such as sodium carbonate and organic phase with toluene or xylene) at low temperature (-20°C to 5°C).
    The reaction completes in 1-3 hours, producing this compound with high purity (~99.9%).
    The product precipitates upon concentration and is collected by filtration.

Reaction Scheme Summary:

Step Reaction Description Key Reagents/Conditions Yield/Purity
1 Sodium enolate formation of alkyl difluoroacetoacetate Sodium base, CO2/H2O acidification -
2 Acidification releasing free alkyl difluoroacetoacetate Carbonic acid generated in situ 75-80% (distilled)
3 Coupling with trialkyl orthoformate in acetyl anhydride Trialkyl orthoformate, acetyl anhydride -
4 Ring closure with methylhydrazine in two-phase system Methylhydrazine, Na2CO3/K2CO3, toluene/xylene ~99.9% purity

This method is noted for its economic advantages and environmental benefits due to mild acidification and efficient purification.

Method 2: Difluoromethylation of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CN116178265A)

This approach synthesizes the target ester via direct difluoromethylation of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate:

  • Step 1: Diazotization and Fluoroboric Acid Treatment
    The amino-pyrazole ester is treated with fluoroboric acid and tert-butyl nitrite in N,N-dimethylformamide (DMF) at 0°C for 3-5 hours to form a diazonium intermediate.

  • Step 2: Difluoromethylation
    Under inert atmosphere, copper salts, difluoromethylation reagent TMSCF2H (trimethylsilyl difluoromethane), and base are added. The mixture reacts at room temperature for at least 12 hours.

  • Outcome:
    The reaction yields this compound with high selectivity.

Advantages:

  • Avoids expensive starting materials like 1,1-difluoroacetone.
  • Suitable for industrial scale due to mild conditions and good yields.

Limitations:

  • Requires handling of diazonium intermediates and inert atmosphere.

Method 3: Substitution/Hydrolysis of Difluoroacetyl Halides and Cyclization (CN111362874B)

This two-step process involves:

  • Step 1: Substitution and Hydrolysis
    Alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent. 2,2-Difluoroacetyl halide (X = F or Cl) is added dropwise at low temperature, followed by alkali hydrolysis to form an alpha-difluoroacetyl intermediate.

  • Step 2: Condensation and Cyclization
    A catalyst (e.g., sodium iodide or potassium iodide) is added to the intermediate solution. Low-temperature condensation with methylhydrazine aqueous solution is performed, followed by reduced pressure and temperature increase to promote cyclization. Acidification yields crude product, which is recrystallized from alcohol-water mixtures (methanol, ethanol, or isopropanol) for purification.

Key Parameters:

Parameter Details
Catalyst Sodium iodide or potassium iodide
Recrystallization Solvent Alcohol-water mixture (35-65% water)
Alcohol Solvent Options Methanol, ethanol, isopropanol

This method is useful for producing high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its esters.

Additional Notes on Alternative Methods

  • Catalytic Vapor Phase Difluoromethylation:
    Using FeCl3 on carbon pellets activated by fluorinated ethers to generate difluoromethyl radicals, which react with pyrazole derivatives in toluene with triethylamine base. This method involves vapor-phase catalysis and is less common industrially due to complexity.

  • Direct Cyclization from 4,4-Difluoroacetoacetate:
    Starting from 4,4-difluoroacetoacetate, sequential reactions with triethyl orthoformate and methylhydrazine under mild conditions can produce the pyrazole ring system efficiently.

Comparative Data Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield/Purity Advantages Limitations
1 Alkyl difluoroacetoacetate CO2/H2O acidification, trialkyl orthoformate, methylhydrazine, Na2CO3, toluene, low temp (-10 to 0°C) 75-80% (intermediate), ~99.9% purity (final) Economical, environmentally friendly, high purity Multi-step, requires careful temperature control
2 Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Fluoroboric acid, tert-butyl nitrite, Cu salts, TMSCF2H, base, inert atmosphere, room temp High yield (not quantified) Avoids expensive difluoroacetone, mild conditions Requires diazonium intermediate handling, inert atmosphere
3 Alpha,beta-unsaturated ester, difluoroacetyl halide Acid-binding agent, alkali hydrolysis, sodium/potassium iodide catalyst, methylhydrazine, recrystallization High purity after recrystallization Straightforward, scalable Use of halides, multiple purification steps
4 4,4-Difluoroacetoacetate Triethyl orthoformate, methylhydrazine, mild conditions Not specified Simple starting materials Less detailed data available

Research Outcomes and Industrial Relevance

  • The method involving acidification of sodium enolate with carbonic acid and subsequent ring closure (Method 1) is highlighted for its economic and environmental benefits, making it suitable for large-scale fungicide precursor production exceeding 30,000 metric tons annually.

  • The difluoromethylation approach (Method 2) offers a novel synthetic route avoiding costly and scarce raw materials, improving industrial feasibility.

  • Substitution/hydrolysis followed by condensation and cyclization (Method 3) provides a robust synthetic route with the ability to control purity via recrystallization, important for pharmaceutical-grade products.

  • Catalytic vapor phase methods and direct cyclization approaches are less common but provide alternative routes with potential for further optimization.

Chemical Reactions Analysis

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes . This interaction can inhibit the activity of these targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at the 1- and 3-positions of the pyrazole ring significantly influence melting points, solubility, and crystallinity:

Compound Name 1-Position Substituent 3-Position Substituent Melting Point (°C) LogP (Predicted)
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate Difluoromethyl Methyl Not reported ~3.2*
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate H (NH tautomer) Trifluoromethyl 141–142 ~3.8
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Methyl Trifluoromethyl 58–60 ~3.5
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Phenyl Trifluoromethyl 89–90 ~4.1
Ethyl 3-methyl-1H-pyrazole-4-carboxylate H (NH tautomer) Methyl Not reported ~2.0

*Predicted based on structural similarity to analogues .

Key Observations :

  • Fluorination : The trifluoromethyl group increases LogP compared to methyl or difluoromethyl groups due to its higher electronegativity and hydrophobicity .
  • Steric Effects : Bulky substituents (e.g., phenyl) elevate melting points by enhancing crystalline packing, whereas methyl or difluoromethyl groups reduce melting points .
  • Tautomerism : NH tautomers (e.g., compound 2 in ) exhibit higher melting points than N-alkylated derivatives due to hydrogen-bonding interactions.

Comparison :

  • Yields for N-alkylation/arylation are generally high (>70%), indicating robust methodologies for pyrazole functionalization .

Spectroscopic and Reactivity Profiles

NMR and MS Data :

  • Mass Spectrometry : The molecular ion peak for the target compound would differ from trifluoromethyl analogues (e.g., m/z 223 [M+H]⁺ for compound 3 vs. ~221 for the difluoromethyl variant).

Reactivity :

  • Ester hydrolysis under basic conditions would yield the corresponding carboxylic acid, a common precursor for further derivatization .

Biological Activity

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of agriculture as a fungicide. Its structural features, including the difluoromethyl group and carboxylate functionality, play a crucial role in its biological efficacy. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and synthesis methods.

Chemical Structure

This compound can be represented by the following chemical structure:

C8H10F2N2O\text{C}_8\text{H}_{10}\text{F}_2\text{N}_2\text{O}

The primary mechanism of action for compounds like this compound involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain. This inhibition leads to disrupted energy production in fungal cells, ultimately resulting in cell death. This mechanism is well-established among several fungicides derived from pyrazole structures.

Efficacy Against Fungal Pathogens

Recent studies have demonstrated that this compound exhibits significant antifungal activity against various phytopathogenic fungi. A comparative analysis of its effectiveness against several fungal strains is summarized in Table 1.

Fungal PathogenInhibition (%) at 50 mg/LReference
Corynespora mazei50%
Botrytis cinerea80%
Fusarium oxysporumModerate
Pseudomonas syringaeGood control

These results indicate that the compound could serve as a promising candidate for developing new fungicides, particularly against pathogens resistant to traditional treatments.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be further understood through SAR studies. The presence of the difluoromethyl group enhances lipophilicity and solubility, which are critical for bioactivity.

Key Findings:

  • Substituent Variability: Variations in substituents on the pyrazole ring significantly influence antifungal potency. For instance, compounds with larger substituents often exhibit stronger bioactivities due to enhanced steric interactions with target sites on fungal enzymes.
  • Molecular Docking Studies: Molecular docking simulations have shown that specific interactions, such as hydrogen bonding between the carbonyl oxygen and amino acid residues in SDH, are crucial for the compound's antifungal efficacy .

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Mycelial Growth Inhibition Assays: A series of experiments demonstrated that derivatives of this compound inhibited mycelial growth in various fungi more effectively than established fungicides like boscalid .
  • Field Trials: Field tests conducted on crops affected by Botrytis cinerea and Pseudomonas syringae showed promising results, with significant reductions in disease incidence when treated with formulations containing this compound .

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